2-Chloro-4-(diethylamino)benzaldehyde
Overview
Description
2-Chloro-4-(diethylamino)benzaldehyde is a chemical compound with the molecular formula C11H14ClNO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-(diethylamino)benzaldehyde is 211.68800 . The structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(diethylamino)benzaldehyde include a density of 1.2±0.1 g/cm3, a boiling point of 309.4±27.0 °C at 760 mmHg, and a flash point of 140.9±23.7 °C .Scientific Research Applications
Aldehyde Alkylation and Crystal Structures :
- "Iminium Salts by Meerwein Alkylation of Ehrlich's Aldehyde" discusses the alkylation of 4-(Diethylamino)benzaldehyde at the O atom, producing quinoid iminium ions. This study also includes the determination of five crystal structures (Froschauer et al., 2013).
Inhibition of Aldehyde Dehydrogenase in Vivo :
- "Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice" explains how 4-(Diethylamino)benzaldehyde (DEAB) acts as an inhibitor of cytosolic aldehyde dehydrogenase (ALDH) in mice, influencing ethanol metabolism (Mahmoud et al., 1993).
Synthesis of Unique Chemical Structures :
- "Synthesis and Unique Properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane" showcases the synthesis of unique selenium-containing compounds starting from 1-chloro-2,2-bis(diethylamino)ethene (Nakayama et al., 1998).
Spectrophotometric Determination of Palladium :
- "4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium" discusses the use of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) as a reagent for palladium determination, demonstrating its sensitivity and selectivity in analysis (Parameshwara et al., 2007).
Corrosion Inhibition :
- "Effect of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone on the corrosion of aged 18 Ni 250 grade maraging steel in phosphoric acid solution" investigates the corrosion inhibition properties of DEABT on maraging steel in phosphoric acid, revealing its effectiveness and the underlying thermodynamic parameters (Poornima et al., 2011).
Catalysis in Organic Synthesis :
- "Catalysis by basic carbons: Preparation of dihydropyridines" explores the use of substituted benzaldehydes, including 4-(diethylamino)benzaldehyde, in the synthesis of dihydropyridine derivatives, important for pharmaceutical applications (Perozo-Rondón et al., 2006).
Analytical Chemistry Applications :
- "Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent" demonstrates the use of 4-(diethylamino)benzaldehyde in the development of an HPLC-UV method for analyzing methoxyamine, a potential anti-cancer drug (Liao et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(diethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)10-6-5-9(8-14)11(12)7-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLHYQGABBIOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504407 | |
Record name | 2-Chloro-4-(diethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(diethylamino)benzaldehyde | |
CAS RN |
1424-67-5 | |
Record name | 2-Chloro-4-(diethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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